

Solubility of 2,3-Dichloronitrobenzene in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloronitrobenzene

Cat. No.: B165493

[Get Quote](#)

Solubility Profile of 2,3-Dichloronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,3-dichloronitrobenzene** in water and various organic solvents. The information is compiled to assist researchers and professionals in handling, processing, and developing applications for this compound.

Executive Summary

2,3-Dichloronitrobenzene, a key intermediate in the chemical industry, exhibits low solubility in aqueous solutions and significantly higher solubility in organic solvents. This document details its solubility characteristics, presenting available quantitative data and outlining the experimental methodologies for solubility determination. A generalized experimental workflow is also provided for clarity.

Solubility Data

The solubility of **2,3-Dichloronitrobenzene** is a critical parameter for its application in synthesis, purification, and formulation. The following sections summarize the available data.

Aqueous Solubility

2,3-Dichloronitrobenzene is generally reported as insoluble or having very low solubility in water. Various sources provide slightly different quantitative values, which are summarized in the table below. This variation may be attributed to different experimental conditions and methods.

Solubility in Water	Temperature (°C)	Method	Source
< 0.1 mg/mL	25	Not Specified	NTP, 1992[1][2]
62.4 mg/L	20	Not Specified	PubChem[3]
66.8 mg/L	Not Specified	Not Specified	ChemicalBook[4][5]
74.1 mg/L	Not Specified	Not Specified	OECD SIDS[6]

Solubility in Organic Solvents

2,3-Dichloronitrobenzene is significantly more soluble in organic solvents. One source indicates it is "very soluble in organic solvents"[3]. A specific study measured its solubility in a range of organic solvents at various temperatures using the gravimetric method[4]. While the specific data points from this study are not publicly available in the retrieved search results, the solvents studied are listed below. The solubility was observed to increase with temperature in all tested solvents[4].

Solvent	Temperature Range (K)
Ethyl Acetate	278.15 to 303.15
Tetrachloromethane	278.15 to 303.15
Cyclohexane	278.15 to 303.15
Hexane	278.15 to 303.15
Heptane	278.15 to 303.15
1-Propanol	278.15 to 303.15
2-Propanol	278.15 to 303.15
1-Butanol	278.15 to 303.15

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following sections describe the methodologies relevant to the data presented.

Gravimetric Method for Organic Solvents

The gravimetric method is a widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass of the solvent.

General Procedure:

- Sample Preparation: An excess amount of **2,3-dichloronitrobenzene** is added to a known mass of the desired organic solvent in a sealed vessel.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can be achieved using a shaker bath or a magnetic stirrer.
- Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful

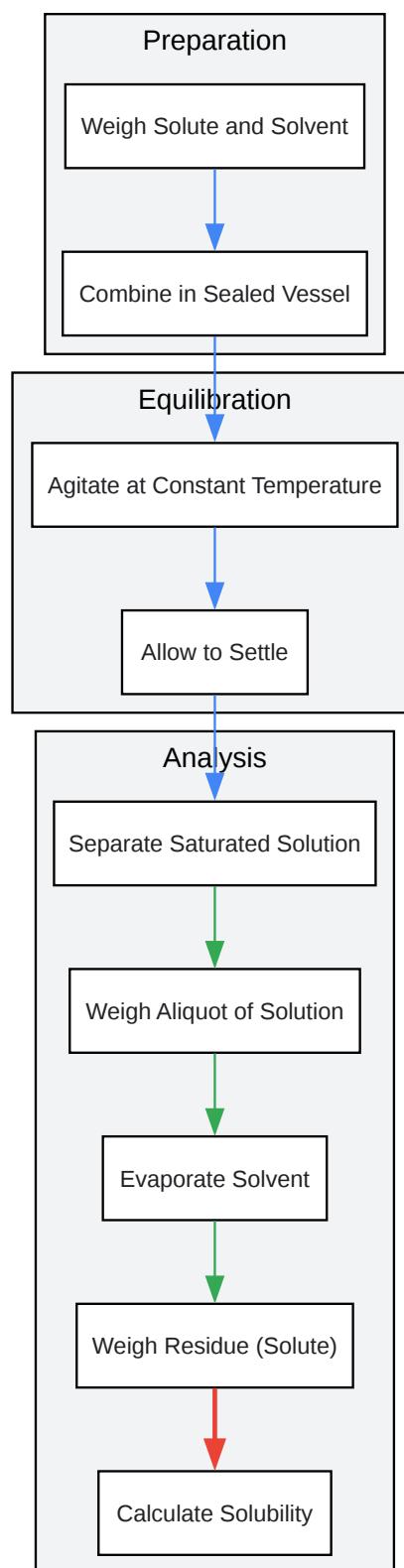
decantation, or by filtration through a membrane filter compatible with the solvent.

- Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container.
- Solvent Evaporation: The solvent is evaporated from the solution, often under reduced pressure or in a controlled-temperature oven, leaving behind the dissolved **2,3-dichloronitrobenzene**.
- Mass Determination: The container with the solid residue is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container. The mass of the solvent is calculated from the difference between the mass of the saturated solution and the mass of the dissolved solute.
- Calculation: The solubility is then expressed as mass of solute per mass of solvent (e.g., g/100 g solvent) or converted to other units such as mole fraction.

OECD Guideline 105: Water Solubility (Shake-Flask Method)

For determining the solubility of substances in water, the OECD Guideline 105 provides a standardized protocol. The shake-flask method is suitable for substances with a water solubility greater than 10 mg/L.

General Procedure:


- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Apparatus: A constant temperature bath or shaker, glass vessels with sufficient volume, and an analytical method for quantifying the concentration of **2,3-dichloronitrobenzene** in water are required.
- Procedure:
 - An excess amount of **2,3-dichloronitrobenzene** is added to a known volume of water in a glass vessel.

- The vessel is sealed and agitated in a constant temperature bath (e.g., at 20 °C) until equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.
- The time to reach equilibrium is determined from the preliminary test, but is typically 24 to 48 hours.
- Phase Separation: The saturated aqueous solution is separated from the undissolved solid by centrifugation, and the clear supernatant is collected for analysis.
- Concentration Analysis: The concentration of **2,3-dichloronitrobenzene** in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- Data Reporting: The water solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a solvent using the gravimetric method.

[Click to download full resolution via product page](#)

Caption: Gravimetric method workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Solubility of 2,3-Dichloronitrobenzene in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165493#solubility-of-2-3-dichloronitrobenzene-in-water-and-organic-solvents\]](https://www.benchchem.com/product/b165493#solubility-of-2-3-dichloronitrobenzene-in-water-and-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com